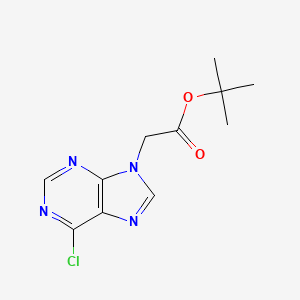

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

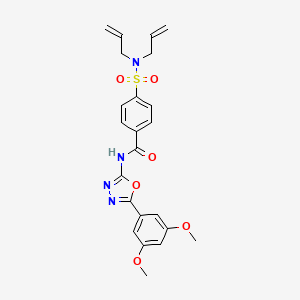

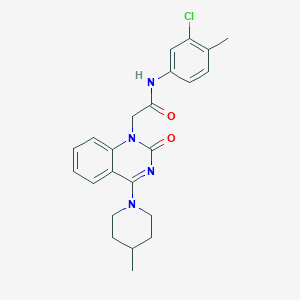

“tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate” is a chemical compound with the molecular formula C11H14ClN5O2 . It is a purine derivative and has a molecular weight of 269.69 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 205-210°C . .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Development of N2-Cbz-guanin-9-yl acetic acid Synthesis : An efficient, high-yielding synthesis pathway for N2-Cbz-guanin-9-yl acetic acid was developed, utilizing a five-step process. This synthesis involves the formation of N2-Boc protected purine from 2-amino-6-chloropurine, followed by base-controlled alkylations, leading to N9-tert-butyl acetate and N2-Cbz moieties. This process confirms the selectivities of reactions through X-ray crystallographic study and achieves an overall yield of 53% (Heuer-Jungemann et al., 2013).

Synthesis of 9-Substituted Derivatives : A series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was synthesized. This synthesis was achieved by reacting tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate with different acid chlorides, highlighting the versatility of tert-butyl-based compounds in creating various chemical derivatives (Rao et al., 2013).

Application in Energy Storage

- Development of Redox-active Materials : Novel poly(3,6-dithienylcarbazole) derivatives were synthesized, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate). These materials show significant potential as redox-active electrode materials in high-performance flexible and portable energy storage devices, demonstrating the utility of tert-butyl-based compounds in advanced energy technologies (Yigit & Güllü, 2017).

Catalysis and Organic Synthesis

- Iridium-catalyzed Alkylation of Acetates : Tert-butyl acetate was alkylated with primary alcohols and alpha,omega-diols using IrCl(cod) and tert-BuOK, showcasing an innovative method for the alkylation of acetates using alcohols as alkylating agents. This process represents a direct route to carboxylates, which are vital in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-(6-chloropurin-9-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOAUNKLMWOASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC2=C1N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)

methanone](/img/structure/B2536068.png)

![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)

![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)